molecular formula C25H21F2N3O2S B11596181 (2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

Cat. No.: B11596181
M. Wt: 465.5 g/mol
InChI Key: CMRYOHVNOKKTGF-UHFFFAOYSA-N
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Description

(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, fluorobenzaldehydes, and thioamides. The key steps may involve:

    Condensation Reactions: Combining substituted anilines with fluorobenzaldehydes under acidic or basic conditions to form intermediate imines.

    Cyclization: The imine intermediates undergo cyclization with thioamides to form the thiazinane ring.

    Functional Group Modifications: Further modifications to introduce the carboxamide group and other substituents.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Scale-up processes are designed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert imine groups to amines.

    Substitution: Halogen atoms (fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets and its potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its efficacy, safety, and pharmacokinetic properties are evaluated in preclinical and clinical studies.

Industry

Industrially, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to the desired biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.

    Thiazines: Studied for their potential as antipsychotic and antidepressant agents.

    Benzothiazines: Investigated for their anticancer and antiviral activities.

Uniqueness

(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is unique due to its specific substitution pattern and the presence of fluorine atoms, which can enhance its biological activity and stability.

Properties

Molecular Formula

C25H21F2N3O2S

Molecular Weight

465.5 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-2-(2-fluorophenyl)imino-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H21F2N3O2S/c26-18-12-10-17(11-13-18)14-15-30-23(31)16-22(24(32)28-19-6-2-1-3-7-19)33-25(30)29-21-9-5-4-8-20(21)27/h1-13,22H,14-16H2,(H,28,32)

InChI Key

CMRYOHVNOKKTGF-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2F)N(C1=O)CCC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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